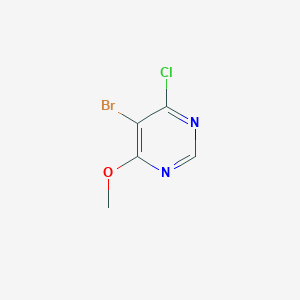

5-Bromo-4-chloro-6-methoxypyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-4-chloro-6-methoxypyrimidine is a chemical compound with the molecular formula C5H4BrClN2O . It has a molecular weight of 223.46 . The IUPAC name for this compound is 5-bromo-4-chloro-6-methoxypyrimidine .

Molecular Structure Analysis

The InChI code for 5-Bromo-4-chloro-6-methoxypyrimidine is 1S/C5H4BrClN2O/c1-10-5-3 (6)4 (7)8-2-9-5/h2H,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

5-Bromo-4-chloro-6-methoxypyrimidine is a compound with a molecular weight of 223.46 . It is recommended to be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen

Pharmacology

5-Bromo-4-chloro-6-methoxypyrimidine: is a valuable building block in pharmacology due to its pyrimidine core, which is a common structure in many pharmaceutical drugs. It has been utilized in the synthesis of various pharmacologically active compounds, including those with potential antibacterial, antifungal, and anticancer activities . The halogenated pyrimidine structure is particularly useful for creating novel drug candidates with improved pharmacokinetic properties.

Material Science

In material science, this compound serves as a precursor for the development of new materials with specific electronic or photonic properties. Its ability to form stable heterocyclic compounds makes it suitable for creating advanced polymers and coatings that could be used in various industrial applications .

Chemical Synthesis

5-Bromo-4-chloro-6-methoxypyrimidine is extensively used in chemical synthesis as a reagent for introducing the pyrimidine moiety into larger molecules. It is especially useful in the construction of complex molecules due to its reactivity, allowing for selective substitution reactions that can lead to a wide range of derivatives .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis and mass spectrometry. It helps in the identification and quantification of similar compounds within complex mixtures due to its distinct spectral properties .

Life Sciences Research

Researchers in life sciences employ 5-Bromo-4-chloro-6-methoxypyrimidine in the study of nucleic acid analogs. It is instrumental in probing the mechanisms of DNA replication and repair, as well as in the design of antisense oligonucleotides for gene silencing applications .

Medicinal Chemistry

In medicinal chemistry, this compound is used to create a variety of heterocyclic compounds that are key intermediates in the synthesis of drugs. Its versatility allows for the exploration of new therapeutic agents, particularly in the areas of antiviral and anticancer research .

Wirkmechanismus

Target of Action

5-Bromo-4-chloro-6-methoxypyrimidine is a chemical compound that is often used as a building block in the synthesis of various complex molecules Similar compounds have been used in the synthesis of molecules targeting various biological systems .

Mode of Action

It is known to be used in suzuki–miyaura coupling reactions , a type of cross-coupling reaction used to form carbon-carbon bonds. In these reactions, the compound may interact with a palladium catalyst and an organoboron compound to form a new molecule .

Biochemical Pathways

Its use in suzuki–miyaura coupling reactions suggests it may play a role in the synthesis of various bioactive compounds .

Action Environment

The action of 5-Bromo-4-chloro-6-methoxypyrimidine can be influenced by various environmental factors. For instance, in Suzuki–Miyaura coupling reactions, the efficiency of the reaction can be affected by the choice of solvent, the temperature, and the presence of a base .

Eigenschaften

IUPAC Name |

5-bromo-4-chloro-6-methoxypyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2O/c1-10-5-3(6)4(7)8-2-9-5/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCSBAREGSCKDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=N1)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-6-methoxypyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2,5-Dimethoxy-4-(2-thienyl)phenyl]thiophene](/img/structure/B372380.png)

![(2S,6R)-2,9,9-trimethyl-4-phenyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B372385.png)

![Tert-butyl tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-ylcarbamate](/img/structure/B372393.png)

![5-[(2-isopropyl-4-methylcyclohexyl)oxy]-2(5H)-furanone](/img/structure/B372396.png)

![5-Isopropyltricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene](/img/structure/B372401.png)

![2-[2,5-dimethoxy-4-(1-methyl-1H-pyrrol-2-yl)phenyl]-1-methyl-1H-pyrrole](/img/structure/B372402.png)